
1-(But-2-enyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-enyl)piperidine, also known as 1-(2-Butenyl)piperidine, is an organic compound with the molecular formula C₉H₁₇N. It belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(But-2-enyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with but-2-enyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom in piperidine attacks the electrophilic carbon in the but-2-enyl halide, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which offer advantages such as improved reaction control, scalability, and safety. These methods often utilize catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-2-enyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce saturated piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(But-2-enyl)piperidine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: this compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(But-2-enyl)piperidine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various physiological effects, such as changes in cellular signaling pathways, enzyme inhibition, or receptor activation .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered ring containing one nitrogen atom, used as a precursor in organic synthesis.
Pyridine: A six-membered aromatic ring with one nitrogen atom, widely used in pharmaceuticals and agrochemicals.
Dihydropyridine: A class of compounds with a partially saturated pyridine ring, known for their use in calcium channel blockers.
Uniqueness: 1-(But-2-enyl)piperidine is unique due to its but-2-enyl substituent, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug design .
Eigenschaften
CAS-Nummer |
699-14-9 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
1-[(E)-but-2-enyl]piperidine |
InChI |
InChI=1S/C9H17N/c1-2-3-7-10-8-5-4-6-9-10/h2-3H,4-9H2,1H3/b3-2+ |
InChI-Schlüssel |
XQOHGUZOLKLXLU-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CN1CCCCC1 |
Kanonische SMILES |
CC=CCN1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Carboxymethyl-6-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13811135.png)

![4-Phenyl-1-propyl-3,5,8-trioxabicyclo[2.2.2]octane](/img/structure/B13811146.png)
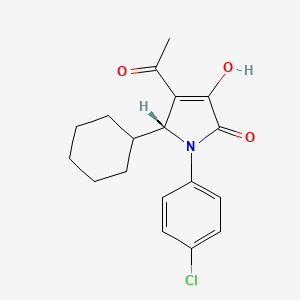
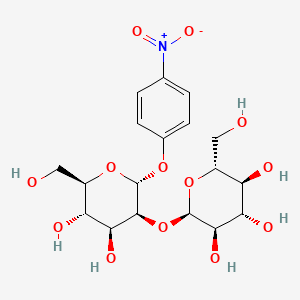
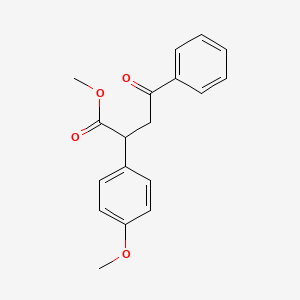
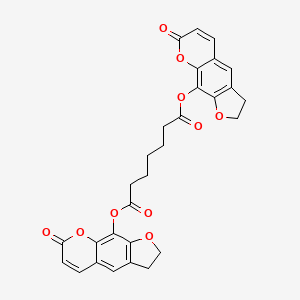
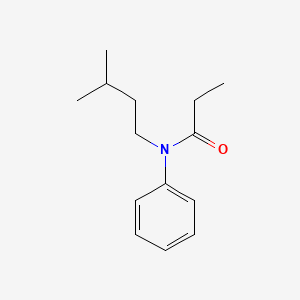

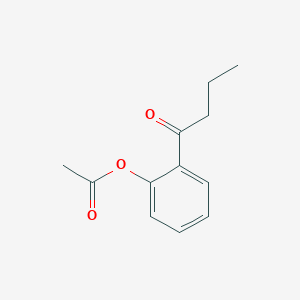
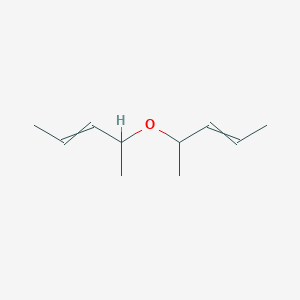
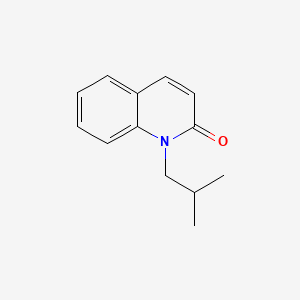
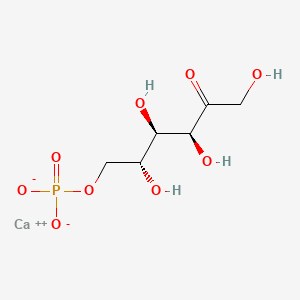
![(1R,6S,7R,8S)-N-methoxy-N,8-dimethyl-9-oxabicyclo[4.2.1]nona-2,4-diene-7-carboxamide](/img/structure/B13811209.png)
